molecular formula C14H16F2O3 B1325939 Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate CAS No. 898753-18-9

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate

Cat. No.: B1325939
CAS No.: 898753-18-9
M. Wt: 270.27 g/mol
InChI Key: MMGGEVCXQIMYQZ-UHFFFAOYSA-N
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Description

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-difluorophenyl group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,5-difluorophenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(2,5-difluorophenyl)-6-oxohexanoic acid, while reduction could produce 6-(2,5-difluorophenyl)-6-hydroxyhexanoate.

Scientific Research Applications

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the 2,5-difluorophenyl group can enhance binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2,4-difluorophenyl)-6-oxohexanoate
  • Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
  • Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGGEVCXQIMYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645622
Record name Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-18-9
Record name Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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